molecular formula C13H14Cl3NO3 B12023958 N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide

Cat. No.: B12023958
M. Wt: 338.6 g/mol
InChI Key: HVJFUJPIINQMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide is a synthetic organic compound with the molecular formula C13H14Cl3NO3 and a molecular weight of 338.62 g/mol . This compound is characterized by the presence of a trichloromethyl group, a formylphenoxy group, and a butanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide typically involves the reaction of 4-formylphenol with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trichloromethyl group may also participate in interactions with cellular components, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenoxy ring, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C13H14Cl3NO3

Molecular Weight

338.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide

InChI

InChI=1S/C13H14Cl3NO3/c1-2-3-11(19)17-12(13(14,15)16)20-10-6-4-9(8-18)5-7-10/h4-8,12H,2-3H2,1H3,(H,17,19)

InChI Key

HVJFUJPIINQMGM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.